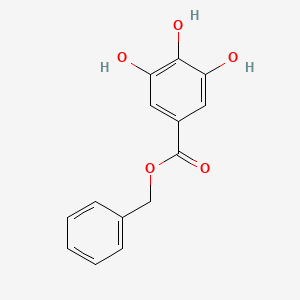
Vitamin B-12 C-Lactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitamin B-12 C-Lactam is an impurity of Vitamin B12 . It is a water-soluble vitamin with a key role in the normal functioning of the brain and nervous system, and for the formation of blood . It is also known as Dehydrovitamin B12, Lactam-cobalamin, 8-Hydroxycobinamide .
Synthesis Analysis
The synthesis of Vitamin B-12 C-Lactam involves transformation from commercially available cyanocobalamin . The transformation into an aqua derivative occurs in the presence of Na2SO3 under light irradiation .Molecular Structure Analysis
Lactams are cyclic amides that can be classified according to the size of the ring . The most common lactams are four-membered (β-lactams, also known as 2-azetidinones), five-membered (γ-lactams, also known as 2-pyrrolidinones), six-membered (δ-lactams, also known as 2-piperidinones), and seven-membered rings (ε-lactams, also known as 2-azepanones) .Chemical Reactions Analysis
Vitamin B-12 C-Lactam, as a form of cobalamin, plays a crucial role in cellular metabolism. It is a cofactor of two enzymes: Methionine synthase, which catalyzes a methylation of homocysteine to methionine with simultaneous reconstitution of tetrahydrofolate and methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA .Physical And Chemical Properties Analysis
Vitamin B-12 C-Lactam is a highly complex, essential vitamin, owing its name to the fact that it contains the mineral, cobalt . It has a molecular formula of C63 H86 Co N14 O14 P and a molecular weight of 1353.35 .Scientific Research Applications
Melanocytes Homeostasis
Vitamin B-12 deficiency can induce an imbalance in melanocytes homeostasis . A study was conducted to examine the effect of vitamin B-12 deficiency on melanocytes homeostasis by treating epidermal melanocytes with synthesized vitamin B-12 antagonist—hydroxycobalamin (c-lactam) . The study provided scientific evidence for melanocytes homeostasis disturbance under hypocobalaminemia, indicating a significant element of the hyperpigmentation mechanism due to vitamin B-12 deficiency .
Neurological Disorders
Cobalamin deficiency is an important health problem. The major non-hematological symptoms of hypocobalaminemia are nervous system disorders . A study was conducted to develop an in vitro model of cobalamin deficiency by optimizing the conditions of astrocyte culture in the presence of vitamin B-12 antagonist . The study provided significant evidence for astrocyte homeostasis disturbance under hypocobalaminemia, thus indicating an important element of the molecular mechanism of nervous system diseases related to vitamin B-12 deficiency .
Cytotoxicity
Cyanocobalamin (c-lactam) has been found to have a cytotoxic effect on HL60 cells . This suggests potential applications in the field of cancer research, where cytotoxic agents are often used to kill cancer cells.
Hematological Disorders
Vitamin B-12 deficiency can lead to various hematological disorders . This is because Vitamin B-12 plays a crucial role in the production of red blood cells. A deficiency in this vitamin can lead to anemia and other blood-related disorders .
Psychiatric Disorders
Vitamin B-12 deficiency can also lead to psychiatric disorders . This is because Vitamin B-12 plays a crucial role in the functioning of the brain and nervous system. A deficiency in this vitamin can lead to psychiatric disorders such as depression, dementia, and psychosis .
Oxidative Stress
Vitamin B-12 deficiency can lead to oxidative stress . This is because Vitamin B-12 plays a crucial role in the body’s antioxidant defense system. A deficiency in this vitamin can lead to an increase in reactive oxygen species, leading to oxidative stress .
Future Directions
Research is ongoing to examine the effect of Vitamin B-12 deficiency on melanocytes homeostasis . Hypocobalaminemia in vitro model was developed by treating epidermal melanocytes with synthesized Vitamin B-12 antagonist—hydroxycobalamin (c-lactam) . This research could provide valuable insights into the hyperpigmentation mechanism due to Vitamin B-12 deficiency .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Vitamin B-12 C-Lactam involves the conversion of Vitamin B-12 to its C-Lactam form through a series of chemical reactions.", "Starting Materials": [ "Vitamin B-12", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Vitamin B-12 is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form hydroxylamine-B-12.", "Step 2: Hydroxylamine-B-12 is then reacted with sodium nitrite and sodium azide to form azido-B-12.", "Step 3: Azido-B-12 is reduced with sodium borohydride to form aminobutadiene-B-12.", "Step 4: Aminobutadiene-B-12 is then reacted with acetic acid to form aminobutadiene-B-12 acetate.", "Step 5: Aminobutadiene-B-12 acetate is then reacted with methanol and ethanol to form Vitamin B-12 C-Lactam.", "Step 6: The final product is purified and isolated through various techniques such as chromatography and crystallization." ] } | |
CAS RN |
23388-02-5 |
Product Name |
Vitamin B-12 C-Lactam |
Molecular Formula |
C₆₃H₈₆CoN₁₄O₁₄P |
Molecular Weight |
1353.35 |
synonyms |
Dehydrovitamin B12; Lactam-cobalamin; 8-Hydroxycobinamide Cyanide Hydroxide Dihydrogen Phosphate (Ester) Inner Salt Nc,8-lactam 3’-Ester with 5,6-dimethyl-1-α-D-ribofuranosylbenzimidazole; _x000B_8-Aminocobinic Acid-abdeg-pentamide Cyanide γ-lactam Dihydro |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-amine](/img/structure/B1144716.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)
